
3-iodo-9H-carbazole
Overview
Description
3-Iodo-9H-carbazole (C₁₂H₈IN) is a halogenated carbazole derivative synthesized via Tucker’s iodination method. This involves reacting 9H-carbazole with potassium iodide (KI) and potassium iodate (KIO₃) in glacial acetic acid, yielding a planar tricyclic aromatic system with an iodine substituent at the 3-position . The compound serves as a critical intermediate in organic optoelectronics, particularly for synthesizing host materials in phosphorescent organic light-emitting diodes (OLEDs) and hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . Its iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), enabling modular functionalization for tailored photophysical and electrochemical properties .
Preparation Methods
Direct Electrophilic Iodination
Electrophilic iodination is the most straightforward method for introducing iodine at the 3-position of carbazole. This approach leverages the inherent reactivity of the carbazole aromatic system, where the 3-position is electronically favored for substitution due to resonance stabilization of the intermediate sigma complex.
Iodine Monochloride (ICl) in Ethanol
A validated procedure involves reacting carbazole with iodine monochloride (ICl) in ethanol under reflux conditions. In a representative study, 9-hexyl-3-iodo-9H-carbazole was synthesized by dissolving 9-hexylcarbazole in ethanol, adding ICl (1.5 equivalents), and stirring at 343 K (70°C) for 2 hours . The product precipitated as a light blue solid with an 89% yield after filtration and recrystallization .
Key Reaction Parameters
Parameter | Value |
---|---|
Reagents | Carbazole, ICl (1.5 eq) |
Solvent | Ethanol |
Temperature | 343 K (70°C) |
Time | 2 hours |
Yield | 89% (for N-hexyl derivative) |
For the parent 3-iodo-9H-carbazole, analogous conditions are applicable, though the absence of an N-alkyl group may necessitate adjusted stoichiometry to minimize di-iodination byproducts.
Regioselectivity and Byproduct Control
The 3-position’s selectivity arises from carbazole’s electronic structure, where the nitrogen lone pair delocalizes into the aromatic system, activating positions 3 and 6. Iodination at the 3-position is favored due to reduced steric hindrance compared to the 1-position . Di-iodination (e.g., 3,6-diiodo-9H-carbazole) is a common side reaction, necessitating purification via hot-water recrystallization or column chromatography .
Multi-Step Synthesis from 2-Iodoaniline
For applications requiring regioselective incorporation of iodine during carbazole ring formation, a multi-step synthesis from 2-iodoaniline derivatives offers superior control. This method, adapted from a patented regioselective carbazole synthesis , involves four stages: acetylation , Ullmann coupling , reduction , and Tauber cyclization .
Step 1: Acetylation of 2-Iodoaniline
2-Iodoaniline is treated with acetyl chloride in dichloromethane (DCM) and triethylamine to form N-(2-iodophenyl)acetamide , protecting the amine group for subsequent coupling .
Step 2: Ullmann Coupling
The acetamide undergoes Ullmann coupling with a second aryl halide (e.g., 2-iodonitrobenzene) in the presence of a copper catalyst, forming a biphenyl intermediate. This step establishes the carbazole skeleton’s backbone .
Step 3: Reduction of Nitro Groups
Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, yielding 5,5′-diiodo-2,2′-diaminobiphenyl .
Step 4: Tauber Cyclization
Heating the diaminobiphenyl in acidic conditions induces cyclization, forming the carbazole ring with iodine retained at the 3-position .
Optimized Reaction Pathway
Step | Reagents/Conditions | Purpose |
---|---|---|
Acetylation | Acetyl chloride, Et₃N, DCM, 0°C → RT | Amine protection |
Ullmann Coupling | Cu powder, DMF, 120°C, 24 hrs | Biphenyl formation |
Reduction | H₂ (1 atm), Pd/C, ethanol, RT | Nitro to amine conversion |
Tauber Cyclization | H₂SO₄, 150°C, 6 hrs | Carbazole cyclization |
This method achieves regioselectivity by pre-positioning iodine in the aniline starting material, ensuring its incorporation at the 3-position during cyclization. The patent reports high yields (>70%) for analogous dimethylcarbazole synthesis, though exact yields for the iodinated variant require empirical validation .
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of this compound derivatives reveals distinct signals:
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar carbazole core and iodine substitution at the 3-position. Key metrics include:
Table 1: Crystallographic Data for 9-Hexyl-3-iodo-9H-carbazole
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a=15.21 Å, b=7.89 Å, c=17.02 Å |
Iodine position (x,y,z) | (−0.28721, 0.22226, 0.854577) |
Comparative Analysis of Methods
Metric | Direct Iodination | Multi-Step Synthesis |
---|---|---|
Steps | 1 | 4 |
Yield | 89% (N-hexyl derivative) | >70% (patent estimate) |
Regioselectivity | Moderate (requires purification) | High (pre-positioned iodine) |
Scalability | Suitable for bulk synthesis | Requires optimized intermediates |
Cost | Low (simple reagents) | Moderate (catalysts, starting materials) |
Chemical Reactions Analysis
Types of Reactions
3-Iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted carbazoles depending on the nucleophile used.
Oxidation: Carbazole-3,6-dione.
Reduction: 9H-carbazole.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
3-Iodo-9H-carbazole is utilized as a key building block in the synthesis of blue-emitting materials for OLEDs. Its derivatives have shown promising photophysical properties that enhance the performance of OLED devices. For instance, new molecular constructions based on this compound have been developed to emit light in the deep-blue region, which is crucial for achieving high-quality displays .
Table 1: Photophysical Properties of this compound Derivatives
Compound Name | Emission Color | Quantum Yield (Solution) | Quantum Yield (Solid) |
---|---|---|---|
This compound | Deep Blue | 0.11 | 0.21 |
6,6'-Bis(phenylethynyl)-3H-bicarbazole | Green-Blue | Not specified | Not specified |
1,3,5-Tris((9H-carbazol-3-yl)ethynyl)benzene | Blue | Not specified | Not specified |
These compounds demonstrate effective emission characteristics that are vital for the development of efficient OLED devices .
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research has indicated that this compound and its derivatives exhibit notable antibacterial and antifungal properties. For example, studies have shown that certain derivatives possess strong activity against bacterial strains such as Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .
Table 2: Antibacterial Activity of this compound Derivatives
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 31.25 - 250 |
6-(9-(2,4-Dichlorobenzyl)-9H-carbazol-3-yl)N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | E. coli | 0.5 - 2 |
These findings highlight the compound's potential for developing new antibacterial agents .
Materials Science
Fluorescent Probes
The incorporation of this compound into new fluorescent amino acids has been explored for applications in molecular imaging and biological processes. These fluorescent probes exhibit high quantum yields and red-shifted absorption spectra compared to traditional fluorophores like tryptophan .
Table 3: Fluorescent Properties of Carbazole-Derived Amino Acids
Amino Acid Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
---|---|---|---|
Carbazole-derived α-amino acid | 320 | 400 | High |
This application underscores the versatility of this compound in enhancing fluorescence for biological imaging .
Case Study 1: OLED Development
A study focused on synthesizing new blue-emitting fluorophores involving the integration of this compound into OLED devices demonstrated that varying the N-alkyl chain lengths significantly affected solubility and intermolecular arrangements, which are critical for device performance . The resulting devices exhibited tunable color temperatures based on their composition.
Case Study 2: Antibacterial Properties
In another investigation, researchers synthesized several carbazole derivatives from this compound to evaluate their antibacterial efficacy. The study concluded that specific modifications could enhance their antibacterial activity against resistant strains, paving the way for further development of novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-iodo-9H-carbazole depends on its application. In organic electronics, its role as a charge transport material involves the movement of electrons or holes through the conjugated system of the carbazole ring. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific derivative and application .
Comparison with Similar Compounds
Key Observations :
- Halogen Position: Mono-iodination (C3) preserves planarity for OLED applications, while di-iodination (C3/C6) enhances steric bulk, improving antibacterial activity .
- Functional Groups: Bromine offers lower reactivity than iodine in cross-coupling, limiting its use in optoelectronics . The cyano group (-CN) enhances electron-withdrawing capacity, improving charge transport in antibacterial agents .
Property Comparison
Photophysical and Thermal Properties
Key Findings :
- Thermal Stability: this compound exhibits higher melting (Tₘ) and glass transition (T₉) temperatures than brominated or cyano derivatives, critical for stable amorphous films in OLEDs .
- Emission : Iodine’s heavy atom effect enhances intersystem crossing, making 3-iodo derivatives suitable for phosphorescent host matrices .
Key Insights :
Biological Activity
3-Iodo-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant antibacterial, anticancer, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 251.1 g/mol. The presence of the iodine atom contributes to its biological activity by enhancing its interaction with biological targets.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains.
- Disk Diffusion Method : Research indicates that this compound exhibits potent antibacterial activity against Bacillus subtilis and Escherichia coli. It was found to be more effective than the reference drug amoxicillin, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/ml) | Comparison Drug | Effectiveness |
---|---|---|---|
Bacillus subtilis | 31.25 - 250 | Amoxicillin | Higher |
Escherichia coli | 31.25 - 250 | Amoxicillin | Higher |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of carbazole, including this compound, showed cytotoxic effects against different cancer cell lines. The compound's mechanism appears to involve disruption of cellular processes critical for cancer cell survival .
Case Study: Structure-Activity Relationship
A study by Liu et al. (2020) investigated the structure-activity relationship (SAR) of carbazole derivatives, including this compound, revealing that modifications at specific positions significantly influenced their anticancer efficacy. The findings suggested that halogenation enhances biological activity by improving lipophilicity and binding affinity to target proteins .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects:
- In Vitro Studies : Compounds derived from carbazole were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicated that these compounds could effectively reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidative properties, which may contribute to its anti-inflammatory effects by reducing oxidative stress .
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in bacterial resistance and cancer progression, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-iodo-9H-carbazole, and how do yields vary with methodology?
The most common method is Tucker iodination , where 9H-carbazole reacts with KI and KIO₃ in acidic media (e.g., H₂SO₄ or H₃PO₄) . An alternative approach uses IPy₂BF₄ (bis(pyridine)iodonium tetrafluoroborate) and CuSO₄ in acetonitrile under nitrogen, achieving a 79% yield with minimal diiodo byproducts . Key steps include:
- Purification : Hot-water recrystallization to isolate the mono-iodinated product from 3,6-diiodo-9H-carbazole impurities .
- Catalyst role : CuSO₄ facilitates iodination regioselectivity at the 3-position .
Q. How is this compound characterized structurally and electronically?
- X-ray crystallography reveals a planar carbazole core with a dihedral angle of 0.43° between outer rings, critical for π-conjugation in optoelectronic applications .
- NMR/HRMS : ¹H NMR shows distinct peaks for the NH proton (δ ~10.7 ppm) and aromatic protons (δ 8.4–7.2 ppm). HRMS confirms molecular ion [M+H]⁺ at m/z 293.11 .
Q. What safety protocols are recommended for handling this compound?
While not classified as hazardous, standard precautions include:
- Ventilation : Avoid dust inhalation; use fume hoods during synthesis .
- Protective gear : Gloves and goggles to prevent skin/eye contact .
- Waste disposal : Treat as halogenated waste due to iodine content .
Advanced Research Questions
Q. How does the iodine substituent enable functionalization for advanced materials?
The C–I bond undergoes cross-coupling reactions (e.g., Negishi, Suzuki) to introduce aryl, alkynyl, or amino groups:
- Negishi coupling : Reacts with zinc organometallics to form C–C bonds, e.g., synthesizing carbazole-based α-amino acids (47% yield) .
- Sonogashira coupling : Forms ethynyl derivatives for OLED host materials .
Challenge : Competing dehalogenation requires Pd/Cu catalysts and inert conditions .
Q. What role does this compound play in OLED device performance?
- Host material : Enhances hole-transport properties in green/blue phosphorescent OLEDs due to its high triplet energy (~2.8 eV) .
- Emission tuning : Derivatives like 9-hexyl-3-iodo-9H-carbazole improve solubility for solution-processed devices, achieving external quantum efficiencies >1% .
- Device architecture : Used in double-layer OLEDs with Mg:Ag cathodes to confine excitons near the emissive layer .
Q. How do computational studies inform the design of carbazole derivatives?
- Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) and regioselectivity in substitution reactions .
- Planarity analysis : Confirms crystallography data, showing minimal steric hindrance for π-stacking in solid-state devices .
Q. What strategies mitigate diiodination byproducts during synthesis?
Properties
IUPAC Name |
3-iodo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGWMXXIFYAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394929 | |
Record name | 3-iodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-13-9 | |
Record name | 3-Iodocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16807-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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